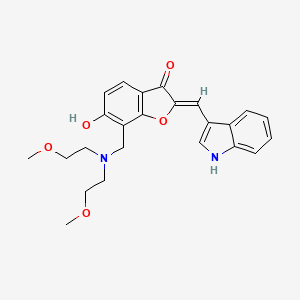![molecular formula C20H21ClF3N3O2 B2444831 4-Methylbenzoesäure-2-{4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]piperazino}ethylester CAS No. 338415-44-4](/img/structure/B2444831.png)
4-Methylbenzoesäure-2-{4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]piperazino}ethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate is an organic compound with a complex molecular structure that incorporates multiple functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as:
Intermediate: : It serves as a precursor in the synthesis of more complex molecules.
Catalyst: : Certain derivatives can act as catalysts in organic reactions.
Biology
In biological research, it finds use in:
Enzyme Inhibition Studies: : Investigating its role as an enzyme inhibitor due to its binding affinity to certain proteins.
Molecular Probes: : Used as a probe in studying molecular pathways.
Medicine
In medicine, its applications include:
Pharmacological Research: : Exploring its potential as a therapeutic agent for diseases.
Drug Development: : As a lead compound in the development of new drugs.
Industry
Industrial applications involve:
Material Science: : Used in the development of specialized polymers and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate involves several steps:
Nucleophilic Substitution: : The initial step often includes a nucleophilic substitution reaction where 3-chloro-5-(trifluoromethyl)-2-pyridine reacts with piperazine.
Esterification: : The intermediate product undergoes esterification with 4-methylbenzoic acid, under acidic or basic conditions, forming the final ester compound.
Purification: : The crude product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, this compound can be produced using:
Continuous Flow Reactions: : Utilizes continuous reactors to maintain a steady state of reactants and products, enhancing yield and efficiency.
Catalytic Processes: : Involves using catalysts to lower reaction temperatures and times, often employing transition metal catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using agents like potassium permanganate, to form corresponding oxidized products.
Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, targeting the chloropyridine moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like alkoxides, and electrophiles.
Major Products Formed
Oxidation: : Pyridine derivatives with additional oxygen functionalities.
Reduction: : Reduced forms of the original compound, with less chlorinated or less fluorinated pyridine rings.
Substitution: : Products with various substituents on the pyridine or benzene rings.
Wirkmechanismus
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through various pathways, leading to the modulation of biological activities. The piperazine and pyridine rings are critical for its binding efficacy, and the trifluoromethyl group enhances its lipophilicity, improving its biological availability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methoxybenzenecarboxylate: : Differing by the methoxy group, it exhibits different reactivity and applications.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-nitrobenzenecarboxylate: : The nitro group alters its chemical and biological properties.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl benzenecarboxylate: : Lacks the methyl group, influencing its efficacy and stability.
Uniqueness
What sets 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate apart is its specific structural configuration, particularly the trifluoromethyl group which imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, making it highly valuable in both research and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-14-2-4-15(5-3-14)19(28)29-11-10-26-6-8-27(9-7-26)18-17(21)12-16(13-25-18)20(22,23)24/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICSJPZYYRNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)
![(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2444749.png)
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)



![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
![3-{[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2444758.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2444760.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)

